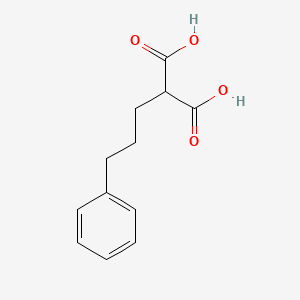
2-(3-Phenylpropyl)propanedioic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-(3-Phenylpropyl)propanedioic acid is C12H14O4 . The InChI code is 1S/C12H14O4/c13-11(14)10(12(15)16)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)(H,15,16) .Physical And Chemical Properties Analysis
2-(3-Phenylpropyl)propanedioic acid is a solid at room temperature . It should be stored in a sealed container in a dry environment .Applications De Recherche Scientifique
Biochemical and Industrial Applications
2-(3-Phenylpropyl)propanedioic acid and related compounds have been explored in various scientific research contexts, with a focus on biochemical and industrial applications. Key areas of research include:
Biologically Produced Diols
The study of biologically produced diols like 1,3-propanediol and 2,3-butanediol is significant due to their wide range of applications. These diols are produced through fermentation, and the separation and purification processes are crucial for their efficient production. Research has been conducted on methods like evaporation, distillation, and membrane filtration for the recovery and purification of these diols, emphasizing their potential in industrial applications (Xiu & Zeng, 2008).
Synthesis of Methacrylic Acid
Another area of research involves the synthesis of methacrylic acid from compounds similar to 2-(3-Phenylpropyl)propanedioic acid. This process integrates biotransformation and catalytic dehydration, highlighting an environmentally benign route for producing methacrylic acid, which is essential for various industrial applications (Pyo et al., 2012).
Micellar Effect in Chromic Acid Oxidation
Research has also been conducted on the micellar effect on the chromic acid oxidation of diols similar to 2-(3-Phenylpropyl)propanedioic acid. This study provides insights into the role of surfactants in the oxidation process, which has implications in chemical synthesis and industrial processes (Malik et al., 2017).
Production of 3-Hydroxypropionic Acid
Research on the production of 3-hydroxypropionic acid from glycerol by recombinant strains of K. pneumoniae has implications for the use of 2-(3-Phenylpropyl)propanedioic acid as well. This study explores the potential of genetically engineered microorganisms in the production of bulk chemicals (Ashok et al., 2013).
Catalytic Oxidation to Lactic Acid
The use of gold-based nanoparticulate catalysts for the oxidation of diols to lactic acid represents another area of research. This process, involving bio-renewable resources, is crucial for the production of biodegradable polymers (Ryabenkova et al., 2013).
Safety And Hazards
The compound is associated with certain hazards. It is classified under GHS07 and carries the signal word ‘Warning’. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(3-phenylpropyl)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11(14)10(12(15)16)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZLPCLVDVLDJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202961 | |
| Record name | Propanedioic acid, 2-(3-phenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylpropyl)propanedioic acid | |
CAS RN |
5454-06-8 | |
| Record name | Propanedioic acid, 2-(3-phenylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005454068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC23243 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2-(3-phenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


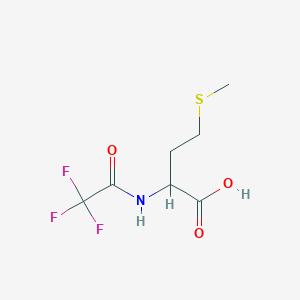
![Phenol, p-[2-(4-quinolyl)vinyl]-](/img/structure/B1619303.png)
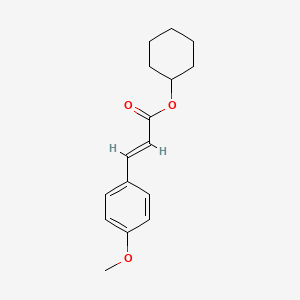
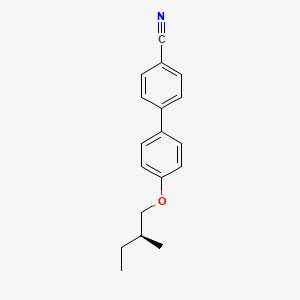
![2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1619310.png)
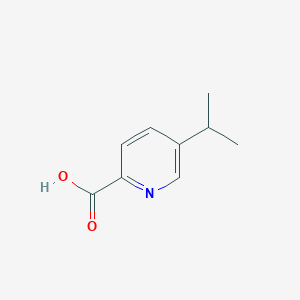

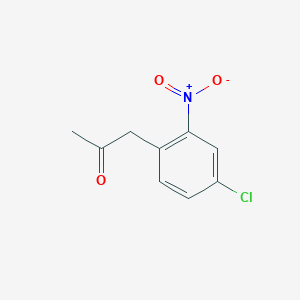
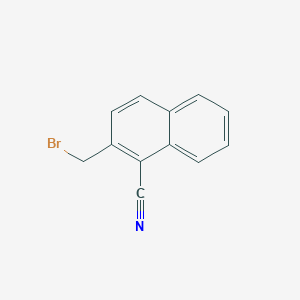
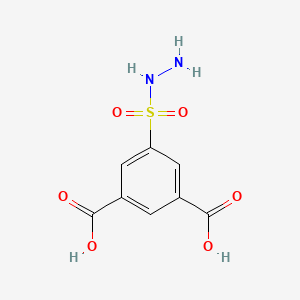
![2-Hydroxy-1,2-bis[4-(propan-2-yl)phenyl]ethanone](/img/structure/B1619319.png)
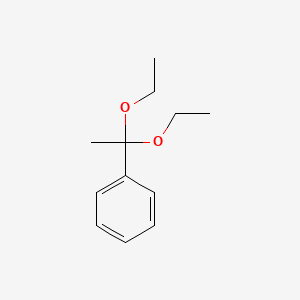
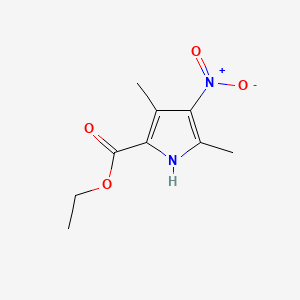
![Dibenzo[b,ghi]perylene](/img/structure/B1619323.png)